3-(Piperidin-1-yl)pyridine chemical properties and structure
3-(Piperidin-1-yl)pyridine chemical properties and structure
An In-Depth Technical Guide to 3-(Piperidin-1-yl)pyridine: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Piperidin-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, synthesis, and its role as a key scaffold in developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Introduction: The Significance of the Piperidinyl-Pyridine Scaffold
The piperidine ring is a ubiquitous feature in pharmaceuticals and natural alkaloids, prized for its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile synthetic handle.[1][2][3] Similarly, the pyridine ring is a prominent bioisostere of benzene, widely incorporated into small molecule drugs due to its metabolic stability and capacity for hydrogen bonding.[4][5][6] The conjugation of these two heterocycles in 3-(Piperidin-1-yl)pyridine creates a molecular scaffold with a unique combination of aromatic and aliphatic characteristics. This structure serves as a foundational building block for libraries of compounds targeting a wide array of biological targets, from enzymes to receptors, underscoring its importance in modern drug discovery.[2][7][8]
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and computed physicochemical properties of 3-(Piperidin-1-yl)pyridine are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(piperidin-1-yl)pyridine | [9] |
| CAS Number | 90872-73-4 | [9][10] |
| Molecular Formula | C₁₀H₁₄N₂ | [9][10] |
| Molecular Weight | 162.23 g/mol | [9][10] |
| Exact Mass | 162.115698455 Da | [9] |
| Topological Polar Surface Area | 16.1 Ų | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Rotatable Bond Count | 1 | [9] |
| XLogP3-AA (Lipophilicity) | 1.8 | [9] |
These properties suggest a molecule with moderate lipophilicity and the potential to engage in hydrogen bonding via its two nitrogen atoms, features that are often crucial for biological activity and favorable pharmacokinetic profiles.
Molecular Structure and Spectroscopic Profile
The structure of 3-(Piperidin-1-yl)pyridine consists of a pyridine ring substituted at the 3-position with a piperidine ring via a nitrogen atom.
Caption: 2D structure of 3-(Piperidin-1-yl)pyridine.
Spectroscopic Analysis (Predicted)
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¹H NMR: The spectrum would show distinct regions. Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring would appear in the upfield, aliphatic region. Protons alpha to the piperidine nitrogen (adjacent to the pyridine ring) would be expected around δ 2.8-3.5 ppm, while the other piperidine methylene protons would likely appear as complex multiplets between δ 1.5-2.0 ppm.[11][12]
-
¹³C NMR: Aromatic carbons of the pyridine ring would be observed in the δ 120-150 ppm range. The aliphatic carbons of the piperidine ring would be found further upfield, typically between δ 20-50 ppm.
-
IR Spectroscopy: Key vibrational bands would include C=N and C=C stretching from the pyridine ring (~1400-1600 cm⁻¹) and C-H stretching from both the aromatic and aliphatic components (~2800-3100 cm⁻¹). C-N stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 162. Subsequent fragmentation would likely involve the loss of fragments from the piperidine ring.
Synthesis Methodologies: A Practical Approach
The synthesis of 3-(piperidin-1-yl)pyridine and its analogs typically relies on well-established organic chemistry reactions. A primary route is the nucleophilic aromatic substitution (SₙAr) reaction, where piperidine displaces a suitable leaving group (e.g., a halogen) from the 3-position of a pyridine ring.[1] This approach is favored due to the availability of starting materials and the generally high efficiency of the reaction.
Caption: General workflow for the synthesis of 3-(Piperidin-1-yl)pyridine.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a representative method for synthesizing 3-(piperidin-1-yl)pyridine. The rationale for using an excess of the amine is that it serves as both the nucleophile and the base to neutralize the hydrohalic acid generated during the reaction.[1]
Materials:
-
3-Bromopyridine
-
Piperidine (at least 2 molar equivalents)
-
Ethanol (or a high-boiling polar aprotic solvent like DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-bromopyridine (1.0 eq) and ethanol (approx. 10 mL per gram of 3-bromopyridine). Stir the mixture at room temperature until the starting material is dissolved.
-
Addition of Nucleophile: Add piperidine (2.0-3.0 eq) to the solution. The excess piperidine acts as a base to quench the HBr formed during the reaction.
-
Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (for ethanol, ~78-80 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 3-bromopyridine spot is consumed (typically 12-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. b. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and dissolve the piperidine hydrobromide salt. c. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL). d. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 3-(piperidin-1-yl)pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(piperidin-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed for a variety of therapeutic targets.[2] Its utility stems from the combination of a hydrogen-bond accepting pyridine nitrogen and a basic piperidine nitrogen, along with a semi-rigid structure that can be readily functionalized.
Caption: Role of the scaffold in developing therapeutic agents.
Key Therapeutic Areas:
-
Neurodegenerative Diseases: Derivatives have been designed as potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H or CYP46A1), an enzyme involved in brain cholesterol homeostasis.[7][13] Inhibition of CH24H is a therapeutic strategy being explored for neurodegenerative disorders. In these designs, the piperidinyl pyridine core serves to correctly position other functional groups within the enzyme's active site.[7]
-
Antibacterial Agents: The scaffold has been incorporated into novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[4][6] These compounds, which are analogues of the antibiotic linezolid, have shown significant antibacterial activity against various Gram-positive bacteria, demonstrating the value of replacing the traditional phenyl ring with a pyridine bioisostere.[4][6]
-
Antiviral Research: In the search for new HIV treatments, piperidine-linked pyridine analogues have been synthesized as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8] One compound from this series showed greater antiviral efficacy against wild-type HIV-1 than several reference drugs.[8]
-
Oncology: The piperidine framework is frequently used in the design of anticancer drugs, including kinase inhibitors.[2][14] The 3-(piperidin-1-yl)propyl indole series, for example, has been investigated for its potential in targeting serotonin receptors, which can be relevant in certain cancer pathways.[15]
Conclusion
3-(Piperidin-1-yl)pyridine is a chemically robust and synthetically accessible molecule that holds significant value for the scientific community. Its unique structural and electronic properties, arising from the fusion of an aromatic pyridine and a saturated piperidine ring, make it an exceptionally versatile scaffold in drug discovery. As demonstrated by its successful incorporation into potent inhibitors for neurological, infectious, and oncological diseases, the 3-(piperidin-1-yl)pyridine core will undoubtedly continue to be a cornerstone for the development of future therapeutic agents.
References
-
3-(Piperidin-1-yl)pyridine - ChemBK. (n.d.). Retrieved from [Link]
-
Ishida, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Piperidin-1-yl)pyridine. PubChem Compound Database. Retrieved from [Link]
-
Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
Goswami, R. P., et al. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Retrieved from [Link]
-
Yang, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]
-
Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
Ishida, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitro-2-(piperidin-1-YL)pyridine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from [Link]
-
Vitaku, E., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]
-
Chen, X., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Yang, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-methyl-6-piperidin-1-ylpyridazine. Retrieved from [Link]
-
PubMed. (n.d.). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]
-
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
Eckhardt, M., et al. (n.d.). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor... PubMed. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(Piperidin-1-yl)pyridine | C10H14N2 | CID 11521139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. youtube.com [youtube.com]
- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 13. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
